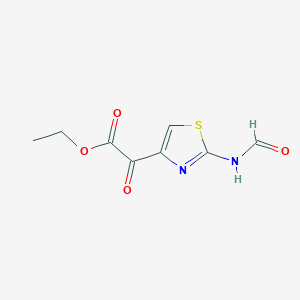

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4S/c1-2-14-7(13)6(12)5-3-15-8(10-5)9-4-11/h3-4H,2H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTACMHVXGGGRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CSC(=N1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057794 | |

| Record name | Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64987-03-7 | |

| Record name | Ethyl 2-(formylamino)-α-oxo-4-thiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64987-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-formamido-alpha-oxothiazol-4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064987037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-formamido-α-oxothiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate (CAS 64987-03-7)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Core Characteristics

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate, identified by CAS number 64987-03-7, is a pivotal intermediate in the synthesis of third-generation cephalosporin antibiotics, notably as a precursor to an ester impurity of Cefixime, Cefixime Ethyl Ester Sodium Salt.[1][2] This heterocyclic compound's reactivity is primarily dictated by its thiazole ring, ethyl ester, and α-oxo functional groups.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 64987-03-7 |

| Molecular Formula | C₈H₈N₂O₄S |

| Molecular Weight | 228.23 g/mol |

| IUPAC Name | ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate |

| Synonyms | Ethyl 2-(formylamino)-α-oxo-4-thiazoleacetate, EFTG, Ethyl 2-(2-formylaminothiazol-4-yl) glyoxylate |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Light yellow solid/powder | [3] |

| Melting Point | 232-234 °C | [3] |

| Boiling Point | 381.3 ± 34.0 °C (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform (heated) and DMSO. | [1][3] |

| Storage Temperature | 2-8°C | [3][4] |

Synthesis and Purification

While specific, detailed industrial synthesis protocols for this compound are proprietary, the general synthetic pathway involves the reaction of ethyl acetoacetate with sodium nitrite and sulfuric acid, followed by halogenation and subsequent cyclization with thiourea.[5]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of a Related Precursor, Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate: [5]

-

Oximation Reaction:

-

Dissolve sodium nitrite in purified water in a three-necked flask and stir for 20-30 minutes.

-

Cool the solution to 10-15°C and add ethyl acetoacetate.

-

Slowly add a 50% concentrated sulfuric acid solution dropwise over 3-5 hours, maintaining the temperature at 10-15°C.

-

Continue the reaction for an additional 3-5 hours after the addition is complete.

-

Extract the product twice with chloroform, combine the organic phases, and obtain 2-oximino ethyl acetoacetate via vacuum distillation.

-

-

Bromination Reaction:

-

Slowly warm the reaction solution from the previous step to 30-40°C.

-

Add bromine dropwise over 3-5 hours, maintaining the temperature at 30-40°C.

-

Continue the reaction for 1-3 hours after the addition is complete to yield 4-bromo-2-hydroxyimino ethyl acetoacetate.

-

-

Cyclization Reaction:

-

Add thiourea to the reaction mixture.

-

Use 12-ammonium phosphomolybdate (AMP) as a catalyst and methanol as a solvent to facilitate the cyclization reaction, yielding ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate.

-

Purification: Purification is typically achieved through recrystallization from an appropriate solvent or by column chromatography. The choice of solvent and chromatographic conditions would be determined by the impurity profile of the crude product.

Analytical Data

Spectroscopic Data

While a comprehensive public database of spectra for this specific compound is limited, data for structurally similar compounds can provide insights into expected spectral features.

Table 3: Expected Spectroscopic Features

| Technique | Expected Peaks/Signals | Interpretation |

| ¹H NMR | Signals for ethyl group protons (triplet and quartet), a singlet for the thiazole proton, and signals for the formyl and amide protons. | Confirms the presence of the ethyl ester and the formamidothiazole core structure. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, carbons of the thiazole ring, and the ethyl group carbons. | Provides information on the carbon skeleton of the molecule. |

| FTIR (cm⁻¹) | Strong C=O stretching vibrations for the ester and ketone, N-H stretching and bending vibrations for the amide, and characteristic absorptions for the thiazole ring. | Identifies the key functional groups present in the molecule. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (228.23 g/mol ) and characteristic fragmentation patterns. | Confirms the molecular weight and provides structural information. |

Biological Activity and Toxicological Profile

As an intermediate in pharmaceutical synthesis, this compound is not intended for direct biological application. Its primary relevance is in the context of the synthesis of cefixime, a beta-lactam antibiotic. The biological activity of cefixime stems from its ability to inhibit bacterial cell wall synthesis.

There is no publicly available information regarding specific signaling pathways directly affected by this compound. Research on related structures, such as ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates, has shown inhibitory activity against protein-tyrosine phosphatase 1B (PTP-1B), suggesting a potential, though unconfirmed, area for future investigation.[6]

Toxicology and Safety

The available safety data indicates that this compound is harmful if swallowed and causes skin and eye irritation.[7][8]

Table 4: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

Handling Precautions: Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.[7]

Role in Cefixime Synthesis

This compound serves as a key building block in the synthesis of cefixime. The synthesis generally involves the acylation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) with an activated form of the side chain derived from this intermediate.

Logical Flow of Cefixime Synthesis

Caption: Logical flow diagram illustrating the role of the title compound in the synthesis of Cefixime.

This technical guide provides a summary of the available information on this compound. Further in-depth research into its potential biological activities and more detailed experimental protocols would be beneficial for the scientific community.

References

- 1. theclinivex.com [theclinivex.com]

- 2. ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE | 64987-03-7 [chemicalbook.com]

- 3. ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 64987-03-7 [sigmaaldrich.com]

- 5. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]

- 6. Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 64987-03-7 | CAS DataBase [m.chemicalbook.com]

- 8. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is a crucial intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Cefixime.[1] Its chemical structure, comprising a thiazole ring, a formamido group, and an ethyl oxoacetate side-chain, makes it a valuable building block in the construction of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and analysis, tailored for professionals in the fields of chemical research and pharmaceutical development.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is fundamental for scientific communication and regulatory purposes. This section details the IUPAC name and common synonyms for this compound.

IUPAC Name: ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate[2]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

-

Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate[3]

-

Ethyl 2-formamido-α-oxothiazole-4-acetate[2]

-

Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate[2]

-

(2-Formylaminothiazol-4-yl)-oxo-acetic acid ethyl ester[4]

-

Ethyl 2-(formylamino)-4-thiazoleglyoxylate[4]

-

N-{4-[Ethoxy(oxo)acetyl]-1,3-thiazol-2-yl}formamide[4]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of a compound is essential for its synthesis, purification, and characterization. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈N₂O₄S | [3][4] |

| Molecular Weight | 228.23 g/mol | [3][5] |

| Appearance | Solid, Light yellow powder | [5][6] |

| Melting Point | 232-234 °C | [5] |

| Boiling Point (Predicted) | 381.3 ± 34.0 °C | [5] |

| Density (Predicted) | 1.515 g/cm³ | [5] |

| pKa (Predicted) | 8.11 ± 0.70 | [5] |

| LogP (Predicted) | 0.229 | [7] |

| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly) | [5] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not explicitly found in search results. |

| ¹³C NMR | Data not explicitly found in search results. |

| FT-IR | Data not explicitly found in search results. |

| Mass Spectrometry | Data not explicitly found in search results. |

| InChI | InChI=1S/C8H8N2O4S/c1-2-14-7(13)6(12)5-3-15-8(10-5)9-4-11/h3-4H,2H2,1H3,(H,9,10,11) |

| InChIKey | NTACMHVXGGGRQU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=O)C1=CSC(=N1)NC=O |

Note: While specific spectral data (NMR, IR, MS) were not found in the provided search results, the general procedures for acquiring such data are well-established in organic chemistry.

Experimental Protocols

The synthesis of this compound is a key step in the manufacturing of Cefixime. The following represents a generalized experimental protocol based on the formylation of its amino precursor.

Synthesis of this compound

Objective: To synthesize this compound via formylation of ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate.

Materials:

-

Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate

-

Formic acid

-

Acetic anhydride

-

Ethyl acetate

-

Saturated aqueous solution of sodium bicarbonate

-

Saturated aqueous solution of sodium chloride

-

Magnesium sulfate

-

Diisopropyl ether

Procedure:

-

A mixture of acetic anhydride and formic acid is prepared and stirred at 50 °C for approximately 2 hours to generate the formylating agent.

-

The reaction mixture is then cooled to around 15 °C.

-

Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate is added to the cooled mixture.

-

The reaction is stirred at ambient temperature for approximately 3.5 hours.

-

Upon completion of the reaction (monitored by a suitable technique like TLC), cooled water is added to the reaction mixture.

-

The product is extracted into an organic solvent, such as ethyl acetate.

-

The organic layer is washed sequentially with water and a saturated aqueous solution of sodium bicarbonate until the washings are weakly alkaline.

-

A final wash with a saturated aqueous solution of sodium chloride is performed.

-

The organic layer is dried over an anhydrous drying agent like magnesium sulfate.

-

The solvent is removed under reduced pressure (distilled off).

-

The resulting residue is washed with a suitable solvent, such as diisopropyl ether, collected by filtration, and dried to yield this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To analyze the purity of this compound.

Method: A reverse-phase HPLC (RP-HPLC) method can be employed for the analysis.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acidic modifier such as phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[7]

-

Column: A C18 stationary phase is suitable for this separation.

-

Detection: UV detection is a common method for this compound.

This method is scalable and can be adapted for preparative separation to isolate impurities.[7]

Logical Relationships and Workflows

The synthesis of this compound is an integral part of a larger synthetic pathway. The following diagrams illustrate the synthetic workflow and the relationship of this compound to its precursor and its role in the broader context of Cefixime synthesis.

References

- 1. theclinivex.com [theclinivex.com]

- 2. Ethyl 2-(formylamino)-alpha-oxo-4-thiazoleacetate | C8H8N2O4S | CID 2733245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE | 64987-03-7 [chemicalbook.com]

- 4. Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate [cymitquimica.com]

- 5. ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | 64987-03-7 [sigmaaldrich.com]

- 7. Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate | SIELC Technologies [sielc.com]

Technical Guide: Physical Properties and Synthetic Pathway of (2-Formylaminothiazol-4-yl)-oxo-acetic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Formylaminothiazol-4-yl)-oxo-acetic acid ethyl ester is a pivotal intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Cefixime.[1][2][3] This technical guide provides a comprehensive overview of the known physical properties of this compound, presented in a clear, tabular format for ease of reference. Furthermore, this document outlines the general synthetic pathway for its preparation, offering insights into the chemical reactions and transformations involved in its creation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug development.

Physical and Chemical Properties

The physical and chemical properties of (2-Formylaminothiazol-4-yl)-oxo-acetic acid ethyl ester are crucial for its handling, characterization, and application in synthetic processes. The following table summarizes the key data available for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈N₂O₄S | [4] |

| Molecular Weight | 228.23 g/mol | [4] |

| Appearance | Light yellow powder/solid | [1][3] |

| Melting Point | 232-234 °C | [3] |

| Boiling Point | 381.3 ± 34.0 °C (Predicted) | [3] |

| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly) | [3] |

| pKa | 8.11 ± 0.70 (Predicted) | [3] |

| CAS Number | 64987-03-7 | [4] |

Synthetic Pathway

(2-Formylaminothiazol-4-yl)-oxo-acetic acid ethyl ester is a key side-chain precursor in the synthesis of Cefixime. The general synthetic route involves the formation of the 2-aminothiazole ring, followed by acylation and subsequent functional group manipulations. While specific, detailed industrial protocols are often proprietary, the following represents a logical synthetic workflow based on established chemical principles and information gleaned from patents concerning Cefixime synthesis.

Experimental Protocols

General Synthesis of the Cefixime Side Chain Active Ester

The synthesis of the activated form of the Cefixime side chain, which involves the title compound as a precursor, is a multi-step process. A general procedure described in a patent for a similar active ester provides a conceptual framework.[5]

Materials:

-

(Z)-2-(2-aminothiazol-4-yl)-(methoxycarbonyl)methoxyimino acetic acid (cefixime side chain acid)

-

2,2′-Dithiobis(benzothiazole) (DM)

-

Toluene or Dichloromethane (solvent)

-

Triethylamine or Tri-n-butylamine (base)

-

Pyridine or Lutidine (catalyst)

-

Triethylphosphite

Procedure:

-

To a dry reaction vessel, add the cefixime side chain acid and 2,2′-dithiobis(benzothiazole) in a suitable organic solvent such as toluene or dichloromethane.

-

Control the temperature and add an organic base (e.g., triethylamine) and a catalytic amount of a pyridine derivative.

-

Over a period of several hours, add triethylphosphite dropwise while maintaining the reaction temperature.

-

After the addition is complete, continue to stir the reaction mixture for a few more hours.

-

Cool the reaction mixture to a low temperature (e.g., -10 °C) to induce precipitation of the product.

-

Filter the solid product, wash it with the reaction solvent, and dry it under a vacuum to obtain the active ester.

Note: This is a generalized procedure for a related active ester. The synthesis of (2-Formylaminothiazol-4-yl)-oxo-acetic acid ethyl ester would involve different starting materials but likely follow a similar logic of thiazole ring formation, acylation, and formylation.

Purification

Purification of the final product is critical to ensure its suitability for subsequent steps in a pharmaceutical synthesis pipeline. Common methods for purifying solid organic compounds include:

-

Recrystallization: The crude product can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The pure compound will crystallize out, leaving impurities in the solution. The choice of solvent is critical and would require experimental optimization.

-

Column Chromatography: For smaller-scale purifications or to remove closely related impurities, silica gel column chromatography can be employed. A suitable eluent system (a mixture of polar and non-polar solvents) would need to be determined, likely through thin-layer chromatography (TLC) analysis.

Characterization

The identity and purity of the synthesized (2-Formylaminothiazol-4-yl)-oxo-acetic acid ethyl ester would be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure, confirming the presence of the formyl, ethyl ester, and thiazole moieties.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as C=O (ester and ketone), N-H (amide), and C-N bonds.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A suitable method, likely reverse-phase HPLC, would be developed to separate the target compound from any starting materials, by-products, or degradation products.[6]

Role in Drug Development

(2-Formylaminothiazol-4-yl)-oxo-acetic acid ethyl ester is a vital building block in the industrial synthesis of Cefixime.[1][2][3] The formylamino and ethyl ester groups are key functionalities that are manipulated in subsequent steps to form the final, complex side chain of the antibiotic. The purity and quality of this intermediate directly impact the yield and purity of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of its physical properties and a robust synthetic and purification protocol are essential for efficient and reliable drug manufacturing.

Conclusion

This technical guide has summarized the key physical properties of (2-Formylaminothiazol-4-yl)-oxo-acetic acid ethyl ester and provided a conceptual framework for its synthesis and its role as a critical intermediate in the production of Cefixime. While detailed, publicly available experimental protocols are scarce, the information presented here offers a valuable starting point for researchers and professionals in the field. Further investigation and process development are necessary to establish optimized and scalable synthetic and purification procedures for this important compound.

References

- 1. ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE | 64987-03-7 [amp.chemicalbook.com]

- 2. theclinivex.com [theclinivex.com]

- 3. ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Ethyl 2-(formylamino)-alpha-oxo-4-thiazoleacetate | C8H8N2O4S | CID 2733245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101362733B - Method for preparing cefixime side chain active ester - Google Patents [patents.google.com]

- 6. Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate | SIELC Technologies [sielc.com]

In-Depth Technical Guide: Spectral and Experimental Data of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and experimental protocols related to Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented here is intended to support research and development activities by offering detailed characterization data and methodologies.

Spectroscopic Data

A thorough analysis of this compound using various spectroscopic techniques is crucial for its identification and quality control. While comprehensive public data is limited, this section compiles available and predicted spectral information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | -CHO |

| ~8.2 | s | 1H | Thiazole-H |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

| ~12.0 | br s | 1H | -NH- |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~185 | C=O (keto) |

| ~165 | C=O (ester) |

| ~160 | C=O (formamido) |

| ~158 | Thiazole C2 |

| ~145 | Thiazole C4 |

| ~120 | Thiazole C5 |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~1740 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (keto) |

| ~1660 | Strong | C=O stretch (amide I) |

| ~1550 | Medium | N-H bend (amide II) |

Note: Predicted values based on typical functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 228.02 | [M]⁺ (Molecular Ion) |

Note: The molecular ion peak corresponds to the molecular weight of this compound (C₈H₈N₂O₄S).

Experimental Protocols

Detailed experimental procedures are essential for the reproducible synthesis and analysis of chemical compounds. The following sections outline the general methodologies for the preparation and spectroscopic characterization of this compound.

Synthesis Protocol

The synthesis of this compound typically involves the formylation of an aminothiazole precursor.

General Procedure:

-

Starting Material: Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate.

-

Reagents: Formic acid, acetic anhydride.

-

Reaction: The aminothiazole derivative is treated with a mixture of formic acid and acetic anhydride. The reaction is typically stirred at room temperature or slightly elevated temperatures.

-

Work-up: After the reaction is complete, the mixture is poured into ice water to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Standard pulse programs are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrumentation: A high-resolution mass spectrometer is used to obtain accurate mass measurements.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Visualizations

The following diagrams illustrate the key aspects of the experimental workflow for the characterization of this compound.

Caption: Experimental Workflow for Synthesis and Characterization.

Caption: Logical Relationship of Compound Information.

In-Depth Technical Guide: Solubility Profile of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is a pivotal intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Cefixime.[1][2] Its physicochemical properties, particularly its solubility, are critical parameters for process optimization, reaction kinetics, and purification procedures in pharmaceutical manufacturing. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a visualization of its role in the synthesis of Cefixime.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 64987-03-7 | [3][4][5][6][7][8] |

| Molecular Formula | C₈H₈N₂O₄S | [3][5][6] |

| Molecular Weight | 228.23 g/mol | [3][5][6] |

| Physical Form | Solid, Light yellow powder | [3][8] |

| Melting Point | 232-234 °C | [7][8] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

Solubility Profile

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the qualitative solubility information that has been reported.

| Solvent | Solubility | Conditions | Reference |

| Chloroform | Slightly Soluble | With Heating | [2][3][8] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | - | [2][3][8] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

In the absence of a specific, published protocol for determining the solubility of this compound, this section details a standardized shake-flask method. This method is widely accepted as the gold standard for determining the thermodynamic solubility of a solid compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps or flasks with stoppers

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. The agitation should be vigorous enough to keep the solid suspended.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

Data Analysis:

The solubility is typically expressed in units of mg/mL, µg/mL, or molarity (mol/L). The experiment should be performed in triplicate to ensure the reproducibility of the results.

Logical Workflow: Synthesis of Cefixime

This compound is a key building block in the multi-step synthesis of the antibiotic Cefixime. The following diagram illustrates a simplified logical workflow of this synthetic pathway.

Caption: Logical workflow for the synthesis of Cefixime.

Conclusion

This technical guide has summarized the currently available information on the solubility profile of this compound. While quantitative data remains scarce, the qualitative solubility in chloroform and DMSO provides a starting point for researchers. The provided standardized experimental protocol for solubility determination offers a robust methodology for generating precise and accurate solubility data. Furthermore, the visualization of its role in the Cefixime synthesis pathway highlights its significance in pharmaceutical production. Further research to quantify the solubility of this key intermediate in a broader range of solvents and under various pH and temperature conditions would be highly beneficial for the optimization of cephalosporin manufacturing processes.

References

- 1. US7705142B2 - Process for the preparation of cefixime - Google Patents [patents.google.com]

- 2. theclinivex.com [theclinivex.com]

- 3. ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE | 64987-03-7 [chemicalbook.com]

- 4. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 5. This compound [oakwoodchemical.com]

- 6. This compound (64987-03-7) for sale [vulcanchem.com]

- 7. ethyl 2-formamido-α-oxothiazol-4-acetate | 64987-03-7 [chemnet.com]

- 8. ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is not extensively available in public literature. This guide is a comprehensive synthesis of information from analogous compounds, particularly intermediates in cephalosporin synthesis, and general principles of organic chemistry to provide a predictive overview of its thermal properties and degradation pathways.

Introduction

This compound is a key intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Cefixime. The thermal stability of this intermediate is a critical parameter that can influence the yield, purity, and safety of the final active pharmaceutical ingredient (API). Understanding its degradation profile under various stress conditions is essential for process optimization, establishment of storage conditions, and ensuring the quality of the drug product. This technical guide provides a detailed overview of the predicted thermal behavior and potential degradation pathways of this compound based on available data for related structures.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source/Comment |

| Chemical Formula | C₈H₈N₂O₄S | Supplier Data |

| Molecular Weight | 228.23 g/mol | Supplier Data |

| Appearance | Light yellow solid | Supplier Data |

| Melting Point | 232-234 °C | |

| Solubility | Slightly soluble in Chloroform (heated), DMSO | Supplier Data |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Predicted Thermal Analysis

While specific TGA and DSC data for this compound are not publicly available, a hypothetical profile can be constructed based on the thermal behavior of related cephalosporin intermediates and thiazole derivatives.

TGA is expected to show a multi-stage decomposition process.

| Stage | Temperature Range (°C) | Weight Loss (%) | Predicted Evolved Gases/Fragments |

| 1 | 240 - 300 | ~20-25 | Decarbonylation (loss of CO), initial decomposition of the ethyl ester group (loss of ethylene). |

| 2 | 300 - 450 | ~35-45 | Fragmentation of the formamidothiazole ring, loss of formyl group, and further side-chain cleavage. |

| 3 | 450 - 600 | ~20-30 | Complete decomposition of the heterocyclic ring structure, leading to gaseous products like SO₂, NOx, and CO₂. |

| Residue | >600 | <10 | Carbonaceous residue. |

The DSC thermogram would likely show a sharp endothermic peak corresponding to its melting point, followed by exothermic events indicating decomposition.

| Event | Predicted Temperature (°C) | Enthalpy Change (ΔH) | Interpretation |

| Endotherm | 232 - 236 | Negative | Melting of the crystalline solid. |

| Broad Exotherm | 250 - 350 | Positive | Onset of decomposition, likely corresponding to the first stage of TGA. |

| Sharp Exotherm | >350 | Positive | Rapid, more extensive decomposition corresponding to the second and third TGA stages. |

Predicted Degradation Pathways

The degradation of this compound is likely to be initiated at its most labile functional groups: the formamide and the α-ketoester. The thiazole ring itself is relatively stable but can be cleaved under harsh conditions.

At elevated temperatures, the primary degradation pathways are predicted to be:

-

Deformylation: Loss of the formyl group from the amine on the thiazole ring.

-

Decarboxylation/Decarbonylation: Cleavage of the α-ketoester side chain.

-

Ester Hydrolysis (if moisture is present): Conversion of the ethyl ester to a carboxylic acid.

-

Ring Opening: Fragmentation of the thiazole ring at higher temperatures.

Based on studies of Cefixime and other cephalosporins, the following degradation patterns are expected under forced conditions:

-

Acidic Hydrolysis: The formamide linkage is susceptible to hydrolysis, leading to the formation of Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate. The ester group may also undergo hydrolysis, though likely at a slower rate.

-

Alkaline Hydrolysis: Saponification of the ethyl ester will be rapid. The formamide is also readily hydrolyzed under basic conditions. The β-lactam ring in the final Cefixime product is known to be highly susceptible to alkaline hydrolysis, suggesting that related intermediates may also exhibit instability in their core structures under these conditions.

-

Oxidative Degradation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones. The double bonds within the ring are also susceptible to oxidative cleavage.

-

Photolytic Degradation: Thiazole-containing compounds can undergo photo-oxygenation, potentially leading to ring cleavage and the formation of complex degradation products.

Visualizations

Caption: Predicted major thermal degradation pathways.

Caption: General workflow for forced degradation studies.

Experimental Protocols

The following are detailed, generalized protocols for conducting thermal analysis and forced degradation studies on this compound.

-

Objective: To determine the temperature and rate of decomposition of the sample and to identify the different stages of decomposition.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 800°C.

-

Use a heating rate of 10°C/min.

-

Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50-100 mL/min.

-

Record the weight loss as a function of temperature.

-

(Optional) Couple the TGA to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to analyze the evolved gases.

-

-

Objective: To determine the melting point and to identify other thermal events such as decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Place an empty, sealed aluminum pan in the reference position.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 350°C).

-

Use a heating rate of 10°C/min.

-

Maintain a nitrogen purge at a flow rate of 20-50 mL/min.

-

Record the heat flow as a function of temperature.

-

-

Objective: To investigate the degradation of the compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

-

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated prior to these studies. A typical starting point would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode. Detection is typically performed using a UV detector at a wavelength where the parent compound and its expected degradation products absorb.

-

General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and analysis by HPLC.

-

-

Alkaline Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Maintain the solution at room temperature.

-

Withdraw aliquots at shorter time intervals due to expected rapid degradation (e.g., 0, 15, 30, 60, 120 minutes).

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution and analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.

-

Keep the solution at room temperature and protected from light.

-

Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8 hours) for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a thin layer of the solid compound in a vial.

-

Heat the vial in an oven at a temperature below the melting point (e.g., 80°C).

-

At specified time intervals, withdraw a sample, dissolve it in the HPLC mobile phase, and analyze.

-

-

Photolytic Degradation:

-

Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analyze the samples after the exposure period. A dark control sample should be stored under the same conditions but protected from light.

-

-

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is limited, this guide provides a robust, predictive framework for understanding its behavior. The compound is expected to be a crystalline solid with a melting point in the range of 232-234°C, followed by multi-stage thermal decomposition. It is predicted to be most susceptible to degradation under alkaline and oxidative conditions, with the formamide and ethyl ester moieties being the most probable points of initial cleavage. The detailed experimental protocols provided herein offer a solid foundation for researchers to perform definitive studies to elucidate the precise thermal properties and degradation pathways of this critical pharmaceutical intermediate. Such studies are indispensable for the development of stable formulations and robust manufacturing processes for Cefixime and related antibiotics.

In-Depth Technical Guide: Safety and Handling of CAS 64987-03-7

Chemical Identity: Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

CAS Number: 64987-03-7

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material you are handling and adhere to all institutional and regulatory safety guidelines.

Executive Summary

This compound (CAS 64987-03-7) is a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefixime.[1][2][3] While essential for this pharmaceutical manufacturing process, the compound presents several health and safety hazards that necessitate careful handling and adherence to stringent safety protocols. This guide provides a comprehensive overview of the known hazards, recommended handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

The primary hazards associated with this compound are related to its irritant properties and acute toxicity if ingested.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4] |

Hazard Pictograms

Signal Word: Warning[5]

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. The hazard classifications are based on data from suppliers and regulatory submissions. As a thiazole-containing compound, it is part of a class of chemicals that can sometimes be associated with the formation of reactive metabolites, which may lead to toxicity.[6] One study on other oxothiazole derivatives indicated the potential for liver toxicity at high doses in animal models.[7] However, no specific data is available for CAS 64987-03-7.

Experimental Protocols and Handling Procedures

Adherence to proper laboratory technique is crucial when working with this compound. The following protocols are based on standard best practices for handling hazardous chemicals.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield (European standard - EN 166).[4] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use. |

| Body Protection | Laboratory coat, long-sleeved shirt, and trousers. |

| Respiratory Protection | Not required under normal conditions of use with adequate ventilation. For large quantities or in case of insufficient ventilation, use a NIOSH-approved respirator with an appropriate cartridge. |

Engineering Controls

| Control Type | Description |

| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Safety Equipment | Ensure an eyewash station and safety shower are readily accessible.[4] |

General Handling Protocol

-

Preparation:

-

Read and understand the Safety Data Sheet (SDS) before starting work.

-

Ensure all necessary PPE is available and in good condition.

-

Prepare your work area in a chemical fume hood.

-

Have spill control materials readily available.

-

-

Handling:

-

Post-Handling:

-

Wash hands thoroughly after handling.

-

Remove and wash contaminated clothing before reuse.

-

Clean the work area and properly dispose of any waste.

-

First Aid Measures

In case of exposure, follow these first-aid guidelines and seek medical attention.

| Exposure Route | First Aid Measures |

| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[4] Rinse mouth with water. Do not induce vomiting. |

| If on Skin | Wash with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention. |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention. |

| If Inhaled | Move the person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

Storage and Disposal

Storage

-

Store in a dry, cool, and well-ventilated place.[4]

-

Keep the container tightly closed.

-

Recommended storage temperature is between 2-8°C.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Disposal

Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. Do not allow it to enter the environment.

Diagrams

Experimental Workflow for Safe Handling

Caption: A flowchart outlining the safe handling workflow for CAS 64987-03-7.

Emergency Response Logic

Caption: A decision tree for first aid response to exposure incidents.

Signaling Pathways

There is no available information to suggest that this compound has a direct biological role or interacts with specific signaling pathways. As a synthetic intermediate, its primary relevance is in the chemical synthesis of a final active pharmaceutical ingredient.

References

- 1. 64987-03-7 | CAS DataBase [m.chemicalbook.com]

- 2. ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE | 64987-03-7 [chemicalbook.com]

- 3. theclinivex.com [theclinivex.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. 64987-03-7 | this compound | Aldehydes | Ambeed.com [ambeed.com]

- 6. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate: Background and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is a pivotal chemical intermediate in the synthesis of Cefixime, a third-generation cephalosporin antibiotic. This technical guide provides a comprehensive overview of the background, discovery, and synthesis of this essential building block. Detailed experimental protocols, quantitative data, and logical diagrams are presented to facilitate a deeper understanding for researchers and professionals in the field of drug development and organic synthesis.

Introduction

This compound, with the CAS number 64987-03-7, is a crucial intermediate in the industrial production of Cefixime.[1] Cefixime, an orally active cephalosporin, is widely used to treat a variety of bacterial infections. The discovery and development of this intermediate are therefore intrinsically linked to the pioneering work on Cefixime by Fujisawa Pharmaceutical Co., Ltd. in the late 1970s and early 1980s. This compound's molecular structure, featuring a thiazole ring, an oxoacetate group, and a formamido group, makes it a versatile precursor for the elaboration of the complex side chain of Cefixime.

Background and Discovery

The discovery of this compound is not documented as a standalone event but is rather a part of the broader research and development program for Cefixime. The imperative to synthesize new cephalosporin derivatives with enhanced oral bioavailability and a broader spectrum of activity against Gram-negative bacteria led to the investigation of various side-chain modifications. The 2-aminothiazol-4-yl group was identified as a key pharmacophore for potent antibacterial activity. The formamido and oxoacetate moieties were strategically incorporated to facilitate the subsequent coupling with the cephalosporin nucleus, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA). The development of a commercially viable synthesis for this intricate side-chain precursor was a significant achievement in the overall success of Cefixime.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 64987-03-7 | [1] |

| Molecular Formula | C₈H₈N₂O₄S | [2] |

| Molecular Weight | 228.23 g/mol | [2] |

| Appearance | Light yellow to white crystalline powder | [3] |

| Melting Point | 232-234 °C | [4] |

| Solubility | Slightly soluble in Chloroform and DMSO | [4] |

Synthesis

The synthesis of this compound is a multi-step process that is embedded within the overall synthesis of the Cefixime side chain. While specific patents, such as US4409214A by Fujisawa Pharmaceutical Co., Ltd., detail the synthesis of Cefixime, the precise experimental protocol for this intermediate must be carefully extracted. A generalized synthetic workflow is presented below.

Synthetic Workflow

The logical flow for the synthesis of this compound typically involves the formation of the 2-aminothiazole ring, followed by N-formylation and subsequent elaboration of the oxoacetate side chain.

Caption: Synthetic pathway for this compound.

Experimental Protocol (Exemplary)

The following is a representative, detailed experimental protocol derived from the principles outlined in the synthesis of Cefixime and related compounds. Note: This is a generalized procedure and may require optimization.

Step 1: Synthesis of Ethyl 2-aminothiazole-4-acetate

-

To a stirred solution of thiourea (1 mole equivalent) in ethanol, add ethyl bromopyruvate (1 mole equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: N-formylation to Ethyl 2-(formamido)thiazole-4-acetate

-

Dissolve Ethyl 2-aminothiazole-4-acetate (1 mole equivalent) in an excess of formic acid.

-

Heat the mixture at 80-90 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

The solid product precipitates out. Filter the solid, wash with water, and dry under vacuum.

Step 3: Oxidation to this compound

-

Suspend Ethyl 2-(formamido)thiazole-4-acetate (1 mole equivalent) in a suitable solvent such as dioxane or acetic acid.

-

Add selenium dioxide (1.1 mole equivalents) portion-wise to the suspension.

-

Heat the reaction mixture to 60-70 °C for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove selenium byproduct.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data

The structural confirmation of this compound is crucial. Below is a table summarizing expected spectroscopic data.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the thiazole proton, a singlet for the formyl proton, and a signal for the NH proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, carbons of the thiazole ring, and the ethyl group carbons. |

| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching (ester and ketone), C=N and C=C stretching of the thiazole ring. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |

Biological Activity

As a synthetic intermediate, this compound is not intended for direct biological application. Its significance lies in its role as a precursor to Cefixime. Therefore, it does not have a defined biological activity or engage in specific signaling pathways in a pharmacological context. The potent antibacterial activity of Cefixime arises from the final molecular structure, which includes the 7-aminocephalosporanic acid core coupled with the side chain derived from this intermediate. The mechanism of action of Cefixime involves the inhibition of bacterial cell wall synthesis.

Conclusion

This compound is a cornerstone in the synthesis of the third-generation cephalosporin, Cefixime. Its discovery and the development of its synthesis were critical milestones in providing an effective oral antibiotic. This guide has provided a detailed overview of its background, a plausible synthetic route with experimental considerations, and key physicochemical data. This information serves as a valuable resource for professionals engaged in the research, development, and manufacturing of cephalosporin antibiotics and other complex heterocyclic compounds.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate, a key intermediate in the preparation of various pharmaceutically active compounds, including third-generation cephalosporin antibiotics.[1][2] The synthesis is a multi-step process commencing with the Hantzsch thiazole synthesis to form a core heterocyclic structure, followed by oxidation and subsequent formylation to yield the target compound. This protocol outlines the required starting materials, step-by-step procedures, and includes data presented in a clear, tabular format for ease of reference.

Introduction

This compound is a crucial building block in medicinal chemistry. Its structural features, including the thiazole ring and the α-keto ester moiety, make it a valuable precursor for the synthesis of complex molecules with significant biological activity. The synthetic route described herein is based on established chemical transformations and provides a reliable method for the laboratory-scale preparation of this important intermediate.

Overall Reaction Scheme

References

Application Notes and Protocols for the Use of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate in Cefixime Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate as a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefixime.

Introduction

Cefixime is a broad-spectrum oral antibiotic effective against a wide range of bacterial infections. Its synthesis involves the crucial step of acylating the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) nucleus with a complex side chain. This compound serves as a stable and accessible precursor to this side chain.[1][2] The following protocols detail a multi-step synthetic route from this ethyl ester to Cefixime, involving hydrolysis, activation, coupling, and deprotection.

Overall Synthetic Pathway

The synthesis of Cefixime from this compound can be conceptualized as a four-stage process. This involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by the activation of this acid to a more reactive species suitable for amide bond formation. The activated side chain is then coupled with the cephalosporin core, 7-AVCA. The final stage involves the removal of the formyl protecting group and hydrolysis of any remaining esters to yield the final active pharmaceutical ingredient, Cefixime.

Caption: Overall workflow for Cefixime synthesis.

Data Presentation

The following tables summarize quantitative data reported in various patented Cefixime synthesis processes. It is important to note that yields can vary based on the specific reagents, conditions, and scale of the reaction.

Table 1: Reported Yields for the Acylation of 7-AVCA and Subsequent Hydrolysis

| Activated Side Chain | Coupling Yield | Hydrolysis Yield | Overall Yield | Purity | Reference |

| 2-(2-aminothiazol-4-yl)-2-(methoxycarbonylmethoxyimino)acetic acid-2-benzothiazolyl thioester | ~85% | ~97.5% | ~83% | >99.5% (HPLC) | CN104447796A[3] |

| (z)-2-(2-amino-4-thiazolyl)-methoxycarbonyl methylene iminoacetic acid diethylphosphoryl active ester | Not specified | Not specified | 200-210% (weight) | ≥99.4% (HPLC) | CN104193765B[4] |

| 2-mercapto-1,3-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonyl)-methoxyimino acetate | Not specified | Not specified | High | 99.9% (HPLC) | US8008478B2[5] |

Experimental Protocols

The following are detailed experimental protocols for each stage of the synthesis.

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in a mixture of ethanol and water.

-

Add a stoichiometric amount of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Acidify the aqueous solution to a pH of approximately 2-3 with concentrated hydrochloric acid, which should precipitate the carboxylic acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain 2-(2-formamidothiazol-4-yl)-2-oxoacetic acid.

Protocol 2: Activation of 2-(2-formamidothiazol-4-yl)-2-oxoacetic Acid

This section provides two alternative methods for the activation of the carboxylic acid.

Method A: Formation of the Acyl Chloride

Materials:

-

2-(2-formamidothiazol-4-yl)-2-oxoacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

A catalytic amount of N,N-dimethylformamide (DMF)

Procedure:

-

Suspend 2-(2-formamidothiazol-4-yl)-2-oxoacetic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride or oxalyl chloride to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases.

-

The resulting solution of the acyl chloride in DCM is typically used directly in the next step without isolation.

Method B: Formation of a Thioester

Materials:

-

2-(2-formamidothiazol-4-yl)-2-oxoacetic acid

-

2,2'-Dithiobis(benzothiazole)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve 2-(2-formamidothiazol-4-yl)-2-oxoacetic acid, 2,2'-dithiobis(benzothiazole), and triphenylphosphine in anhydrous dichloromethane.

-

Cool the mixture to 0 °C and slowly add triethylamine.

-

Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

-

Upon completion, the activated thioester can be isolated by filtration or used directly in the subsequent coupling reaction.

Caption: Alternative activation pathways for the side chain.

Protocol 3: Coupling of the Activated Side Chain with 7-AVCA

This protocol outlines the acylation of 7-AVCA with the activated side chain.

Materials:

-

Activated 2-(2-formamidothiazol-4-yl)-2-oxoacetic acid derivative (from Protocol 2)

-

7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

A suitable base (e.g., triethylamine, N,N-diisopropylethylamine)

Procedure:

-

Suspend 7-AVCA in the chosen anhydrous solvent.

-

Add the base and stir to form a solution or a fine suspension.

-

Cool the mixture to a low temperature (typically 0-5 °C).

-

Slowly add the solution of the activated side chain derivative from Protocol 2.

-

Maintain the reaction at a low temperature and monitor its progress by TLC or HPLC.

-

Upon completion, the reaction is typically quenched with water.

-

The work-up procedure will vary depending on the specific activated ester used but generally involves extraction, washing, and purification by crystallization or chromatography to yield the N-formyl Cefixime ester.

Protocol 4: Deprotection to Yield Cefixime

This final protocol describes the removal of the N-formyl protecting group and hydrolysis of the ester to obtain Cefixime.

Materials:

-

N-Formyl Cefixime ester (from Protocol 3)

-

Hydrochloric acid (HCl) in methanol or another suitable alcohol

-

Sodium hydroxide (NaOH) solution

-

Water

-

Acetone

Procedure:

-

Deformylation: Dissolve the N-formyl Cefixime ester in a suitable solvent like methanol. Add a solution of hydrochloric acid in methanol and stir at room temperature.[1] The progress of the deformylation can be monitored by HPLC.

-

Ester Hydrolysis: Once the formyl group is removed, the resulting Cefixime ester is hydrolyzed. Add a solution of sodium hydroxide in water to the reaction mixture at a low temperature (0-10 °C).[4][5]

-

Acidification and Precipitation: After the hydrolysis is complete, carefully adjust the pH of the solution to around 2.5 with hydrochloric acid. This will cause Cefixime to precipitate.[4][5]

-

Isolation and Purification: The precipitated Cefixime can be collected by filtration, washed with cold water and acetone, and then dried under vacuum to yield the final product. Further purification can be achieved by recrystallization.

Caption: Final deprotection and hydrolysis steps.

Conclusion

The protocols outlined above provide a detailed framework for the synthesis of Cefixime using this compound as a starting material for the side chain. These methods are based on established chemical principles and procedures reported in the scientific and patent literature. Researchers should optimize the reaction conditions for their specific laboratory settings to achieve the best possible yields and purity. Careful monitoring of each step by appropriate analytical techniques is crucial for the successful synthesis of this important antibiotic.

References

- 1. US3716533A - N-deformylation of 3-halomethyl-7beta-formamidocephalosporin-1-oxidesn-deformylation of 3-halomethyl-7 beta-formamidocephalosporin-1-oxide - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN104447796A - Improved method for preparing cefixime - Google Patents [patents.google.com]

- 4. CN104193765B - A kind of synthetic method of cefixime - Google Patents [patents.google.com]

- 5. US8008478B2 - Process for the preparation of cefixime - Google Patents [patents.google.com]

Application of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate in Antibiotic Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is a pivotal intermediate in the synthesis of third-generation cephalosporin antibiotics.[1] Its chemical structure provides the essential 2-aminothiazole ring, a critical pharmacophore responsible for the enhanced antibacterial activity and broadened spectrum of these life-saving drugs. This application note outlines the significance and utility of this compound in the research and development of new cephalosporin-based antibiotics.

The primary application of this compound lies in its role as a precursor to the C-7 acylamino side chain of cephalosporins such as Cefixime and Ceftriaxone. This side chain is crucial for the drug's ability to bind to and inactivate penicillin-binding proteins (PBPs) in bacterial cell walls, thereby inhibiting cell wall synthesis and leading to bacterial cell death. The formamido group serves as a protecting group for the amine, which is later deprotected to yield the active aminothiazole moiety.

The use of this intermediate offers several advantages in the synthetic process, including the potential for high-yield and high-purity production of the final active pharmaceutical ingredient (API). Researchers can utilize this compound to explore novel synthetic routes, optimize reaction conditions, and develop new analogs of existing cephalosporin antibiotics with potentially improved efficacy, stability, or resistance profiles.

Key Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of third-generation cephalosporins using this compound as a key starting material for the side chain.

Protocol 1: Synthesis of the Activated Side Chain (2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride)

This protocol describes the conversion of this compound to an activated acyl chloride, which is a crucial step for its subsequent coupling with the cephalosporin nucleus.

Step 1: Deformylation and Oximation

-

Deformylation: To a solution of this compound in a suitable solvent such as methanol, add an acidic or basic catalyst and stir at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the resulting Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate is isolated.

-

Oximation: The Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate is then subjected to an oximation reaction. This is typically achieved by reacting it with hydroxylamine hydrochloride in the presence of a base to yield Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate.

-

Methylation: The resulting oxime is methylated using a methylating agent like dimethyl sulfate in the presence of a base to give Ethyl 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate.

Step 2: Saponification

-

The ethyl ester of the methoxyimino side chain is saponified using a base such as sodium hydroxide in an aqueous-alcoholic solution.

-

The reaction mixture is stirred at room temperature until the ester is completely hydrolyzed to the corresponding carboxylic acid, 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid.

-

The product is isolated by acidification of the reaction mixture, followed by filtration and drying.

Step 3: Acyl Chloride Formation

-

The 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid is converted to its highly reactive acyl chloride derivative.

-

This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane, often with a catalytic amount of N,N-dimethylformamide (DMF).

-

The reaction is usually carried out at low temperatures to minimize side reactions. The resulting 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride is then used immediately in the next step. An overall yield of approximately 70% can be expected for the formation of the Z-isomer of the acyl chloride.

Protocol 2: Synthesis of Cefixime

This protocol outlines the coupling of the activated side chain with the cephalosporin nucleus 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) to produce Cefixime.

-

Acylation: In a reaction vessel, a solution of 7-AVCA in a mixture of an organic solvent (e.g., dichloromethane or tetrahydrofuran) and water is prepared.

-